molecular formula C17H22ClN5 B15120376 6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B15120376
M. Wt: 331.8 g/mol
InChI Key: QHVUYPBFFKBZRN-UHFFFAOYSA-N
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Description

6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a pyridazine ring substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Substitution with 3-Chlorophenylmethyl Group: The piperazine intermediate is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the 3-chlorophenylmethyl group.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of Piperazine and Pyridazine Rings: The final step involves coupling the piperazine intermediate with the pyridazine ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its pharmacological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a piperazine ring with a pyridazine ring and specific substituents makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

6-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C17H22ClN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3

InChI Key

QHVUYPBFFKBZRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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